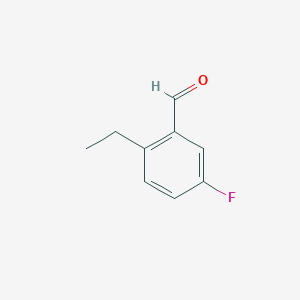
2-Ethyl-5-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-fluorobenzaldehyde is an organic compound belonging to the class of fluorinated benzaldehydes. It is characterized by the presence of a fluorine atom and an ethyl group attached to the benzene ring, with the aldehyde functional group at the 2-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogen Exchange Reaction: One common method involves the halogen exchange reaction, where 2-ethyl-5-chlorobenzaldehyde is treated with a fluorinating agent such as potassium fluoride (KF) to replace the chlorine atom with fluorine.
Electrophilic Aromatic Substitution: Another approach is the electrophilic aromatic substitution reaction, where an ethyl group is introduced to the benzene ring followed by fluorination at the desired position.
Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in 2-ethyl-5-fluorobenzyl alcohol.
Substitution: Substitution reactions can occur at various positions on the benzene ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve the use of Lewis acids like aluminum chloride (AlCl3) as catalysts.
Major Products Formed:
Oxidation: 2-Ethyl-5-fluorobenzoic acid
Reduction: 2-Ethyl-5-fluorobenzyl alcohol
Substitution: Various substituted benzene derivatives depending on the specific reaction conditions.
Scientific Research Applications
2-Ethyl-5-fluorobenzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-ethyl-5-fluorobenzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific biological pathways. The fluorine atom plays a crucial role in enhancing the compound's binding affinity and selectivity.
Comparison with Similar Compounds
2-Fluorobenzaldehyde
3-Fluorobenzaldehyde
4-Fluorobenzaldehyde
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C9H9FO |
|---|---|
Molecular Weight |
152.16 g/mol |
IUPAC Name |
2-ethyl-5-fluorobenzaldehyde |
InChI |
InChI=1S/C9H9FO/c1-2-7-3-4-9(10)5-8(7)6-11/h3-6H,2H2,1H3 |
InChI Key |
JCGGHXUCLBZCOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















